6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile
Description
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile is a nicotinonitrile derivative characterized by a sulfonyl group substituted with a 4-fluorophenyl ring, an amino group at position 6, a methoxy group at position 2, and a nitrile moiety at position 2. Its molecular formula is C₁₃H₁₀FN₃O₃S, with a molecular weight of 323.30 g/mol (calculated from substituent contributions).
Properties
IUPAC Name |
6-amino-5-(4-fluorophenyl)sulfonyl-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c1-20-13-8(7-15)6-11(12(16)17-13)21(18,19)10-4-2-9(14)3-5-10/h2-6H,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRORYLFNUASPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1C#N)S(=O)(=O)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Amino-5-((4-methylphenyl)sulfonyl)-2-methoxynicotinonitrile
- Structure : The 4-fluorophenyl group is replaced with a 4-methylphenyl sulfonyl moiety.
- Molecular Formula : C₁₄H₁₃N₃O₃S
- Reduced electron-withdrawing effect compared to fluorine, altering reactivity in nucleophilic substitutions .
6-Amino-5-((3-(trifluoromethyl)phenyl)sulfonyl)-2-methoxynicotinonitrile
- Structure : Features a 3-(trifluoromethyl)phenyl sulfonyl group.
- Molecular Formula : C₁₄H₁₀F₃N₃O₃S
- Key Differences :
Hydroxy vs. Methoxy Substituents
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-hydroxynicotinonitrile
- Structure : Methoxy group at position 2 replaced with a hydroxy group.
- Molecular Formula : C₁₂H₈FN₃O₃S
- Key Differences :
Core Pyridine Modifications
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile
- Structure: Lacks the sulfonyl group; features a 4-phenyl and 4-aminophenyl substitution.
- Molecular Formula : C₁₉H₁₄N₄O
- Key Differences :
Physicochemical and Pharmacological Data
*LogP values estimated via fragment-based methods.
Biological Activity
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile, known by its CAS number 338774-44-0, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound's molecular formula is with a molecular weight of 307.34 g/mol. It features a methoxy group, an amino group, and a sulfonyl moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.34 g/mol |
| CAS Number | 338774-44-0 |
| Solubility | Moderate |
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various targets:
- Enzyme Inhibition : The compound inhibits certain cytochrome P450 enzymes (e.g., CYP2C19 and CYP3A4), affecting drug metabolism and clearance rates in the body .
- Receptor Modulation : It may also modulate receptors involved in neurotransmission and cellular signaling, contributing to its potential efficacy in treating neurological disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates low gastrointestinal absorption and limited blood-brain barrier permeability, suggesting that it may be more effective in peripheral applications rather than central nervous system targets .
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Animal studies have suggested that this compound may provide neuroprotection against oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Breast Cancer Model : A study involving a murine model of breast cancer showed that administration of the compound resulted in significant tumor size reduction compared to control groups. The study attributed this effect to enhanced apoptosis and reduced cell proliferation rates .
- Neurodegenerative Disease Research : In models of neurodegeneration, treatment with the compound improved cognitive function and reduced markers of inflammation and oxidative stress in the brain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
